

Application Notes and Protocols for JBJ-07-149 in Cell-Based Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

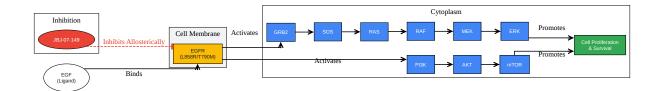
JBJ-07-149 is a potent and selective allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR) harboring the L858R/T790M mutations.[1][2][3] These mutations are commonly associated with acquired resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). **JBJ-07-149** binds to a distinct allosteric site on the EGFR kinase domain, offering a promising therapeutic strategy to overcome this resistance. These application notes provide detailed protocols for utilizing **JBJ-07-149** in fundamental cell-based assays to assess its biological activity and mechanism of action.

Mechanism of Action

JBJ-07-149 functions as an allosteric inhibitor of the EGFR L858R/T790M mutant. Unlike ATP-competitive inhibitors that bind to the kinase active site, allosteric inhibitors bind to a different site, inducing a conformational change that inactivates the enzyme. This mode of action can be particularly effective against resistance mutations that alter the ATP-binding pocket. The primary downstream signaling pathways affected by EGFR inhibition are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and differentiation.[4][5]

EGFR Signaling Pathway and Inhibition by JBJ-07-149





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Caption: EGFR signaling cascade and the allosteric inhibition by JBJ-07-149.

Data Presentation

The following table summarizes the reported in vitro and cell-based activities of JBJ-07-149.

Parameter	Target/Cell Line	Value	Reference
IC50	EGFR L858R/T790M (in vitro)	1.1 nM	[3]
EC50	Ba/F3 (EGFR L858R/T790M)	4.9 μΜ	[3]
EC50	Ba/F3 (EGFR L858R/T790M) + Cetuximab	0.148 μΜ	[3]

Experimental Protocols Cell Viability Assay (MTT Assay)

This protocol is designed to determine the effect of **JBJ-07-149** on the viability of cancer cells harboring the EGFR L858R/T790M mutation, such as the NCI-H1975 cell line.

Materials:



- NCI-H1975 cells
- RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
- JBJ-07-149
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO)
- Microplate reader

Protocol:

- Cell Seeding: Seed NCI-H1975 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete growth medium.
- Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
- Compound Preparation: Prepare serial dilutions of **JBJ-07-149** in complete growth medium.
- Treatment: Remove the medium from the wells and add 100 μL of the diluted compound.
 Include a vehicle control (e.g., DMSO) and a no-cell control.
- Incubation: Incubate the plate for 72 hours at 37°C.
- MTT Addition: Add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Solubilization: Add 100 μL of solubilization solution to each well and mix thoroughly.
- Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC₅₀ value.



Experimental Workflow for Cell Viability Assay



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Caption: Workflow for the MTT Cell Viability Assay.

Western Blot Analysis of EGFR Phosphorylation

This protocol is to assess the inhibitory effect of **JBJ-07-149** on EGFR autophosphorylation in Ba/F3 cells stably expressing the EGFR L858R/T790M mutant.

Materials:

- Ba/F3 (EGFR L858R/T790M) cells
- RPMI-1640 medium with 10% FBS
- JBJ-07-149
- · 6-well cell culture plates
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-β-actin
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate and imaging system

Protocol:

Cell Seeding: Seed Ba/F3 (EGFR L858R/T790M) cells in 6-well plates.



- Treatment: Treat cells with varying concentrations of **JBJ-07-149** for a specified time (e.g., 2-24 hours). Include a vehicle control.
- Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE.
- SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-EGFR 1:1000, anti-total EGFR 1:1000, anti-β-actin 1:5000) overnight at 4°C.[6]
- Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody (1:10000) for 1 hour at room temperature.[7]
- Detection: Detect the signal using a chemiluminescent substrate.
- Data Analysis: Quantify band intensities to determine the inhibition of EGFR phosphorylation.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding increases the thermal stability of the target protein.[8][9][10]

Materials:

- NCI-H1975 cells
- JBJ-07-149



- PBS with protease inhibitors
- PCR tubes
- Thermal cycler
- Lysis method (e.g., freeze-thaw cycles)
- Western blot reagents (as described above)

Protocol:

- Cell Treatment: Treat NCI-H1975 cells with JBJ-07-149 or vehicle control for a specified time (e.g., 1-2 hours).
- Cell Harvesting: Harvest cells and resuspend in PBS with protease inhibitors.
- Heat Challenge: Aliquot cell suspension into PCR tubes and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
- Cell Lysis: Lyse the cells using a method such as three freeze-thaw cycles.
- Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
- Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the levels of soluble EGFR by Western blot as described in the previous protocol.
- Data Analysis: Plot the amount of soluble EGFR as a function of temperature. A shift in the
 melting curve to a higher temperature in the presence of JBJ-07-149 indicates target
 engagement.

CETSA Experimental Workflow





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Caption: General workflow of a Cellular Thermal Shift Assay experiment.

Conclusion

These application notes provide a framework for the cellular characterization of the allosteric EGFR inhibitor **JBJ-07-149**. The detailed protocols for cell viability, Western blot analysis, and Cellular Thermal Shift Assay will enable researchers to effectively evaluate its potency, mechanism of action, and target engagement in relevant cancer cell models. Adherence to these protocols will facilitate the generation of robust and reproducible data, contributing to the further development of this and other novel anti-cancer therapeutics.

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